molecular formula C14H21N B13299997 N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine

N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine

Katalognummer: B13299997
Molekulargewicht: 203.32 g/mol
InChI-Schlüssel: GNOCQBSFZCYJQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine is an organic compound characterized by its unique structure, which includes an indane moiety and a dimethylpropylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine typically involves the reaction of 2,3-dihydro-1H-indene with 2,2-dimethylpropylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is isolated through distillation or crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.

Wirkmechanismus

The mechanism by which N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various pathways. The indane moiety may contribute to the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2,2-Dimethylpropyl)-2,2-dimethyl-1-propanamine: Shares the dimethylpropylamine group but differs in the core structure.

    2,2-Dimethylpropane-1,3-diol: Similar in having a dimethylpropyl group but differs in functional groups and overall structure.

Uniqueness

N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine is unique due to its combination of the indane moiety and the dimethylpropylamine group. This structural arrangement imparts specific chemical properties, making it valuable in various applications.

Eigenschaften

Molekularformel

C14H21N

Molekulargewicht

203.32 g/mol

IUPAC-Name

N-(2,2-dimethylpropyl)-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C14H21N/c1-14(2,3)10-15-13-8-7-11-5-4-6-12(11)9-13/h7-9,15H,4-6,10H2,1-3H3

InChI-Schlüssel

GNOCQBSFZCYJQB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CNC1=CC2=C(CCC2)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.